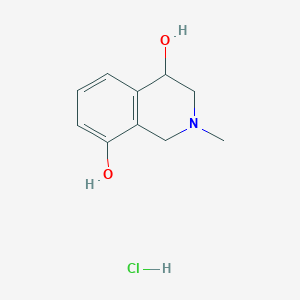
8-Dodecyn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Dodecyn-1-ol is an organic compound with the molecular formula C12H22O It is an acetylenic alcohol, characterized by the presence of a triple bond between the eighth and ninth carbon atoms in its twelve-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-Dodecyn-1-ol can be synthesized through several methods. One common approach involves the use of alkyne zipper reactions, where an internal alkyne is isomerized to a terminal position. This reaction typically requires strong alkaline conditions, such as sodium amide or potassium tert-butoxide, and is conducted at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of dodecynes. This process uses metal catalysts like palladium or nickel under high pressure and temperature to achieve the desired product. The reaction conditions are optimized to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Dodecyn-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodecynoic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to dodecanol using hydrogen gas in the presence of a metal catalyst.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Dodecynoic acid.
Reduction: Dodecanol.
Substitution: Various substituted dodecynes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
8-Dodecyn-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-Dodecyn-1-ol involves its interaction with various molecular targets. The triple bond in its structure allows it to participate in unique chemical reactions, which can modify biological molecules and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .
Vergleich Mit ähnlichen Verbindungen
- 9-Dodecyn-1-ol
- 10-Dodecyn-1-ol
- 11-Dodecyn-1-ol
Comparison: 8-Dodecyn-1-ol is unique due to the position of its triple bond, which imparts distinct chemical reactivity compared to its isomers. For instance, 9-Dodecyn-1-ol and 10-Dodecyn-1-ol have their triple bonds at different positions, leading to variations in their chemical behavior and applications .
Eigenschaften
CAS-Nummer |
41589-71-3 |
|---|---|
Molekularformel |
C12H22O |
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
dodec-8-yn-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-3,6-12H2,1H3 |
InChI-Schlüssel |
WRCSSJVAMYNHDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC#CCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5S,8R,9S,10S,13S,14S,17S)-4',4',10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-oxazolidine]-17-ol](/img/structure/B13421995.png)
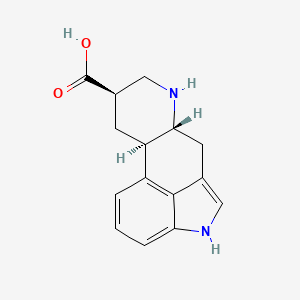
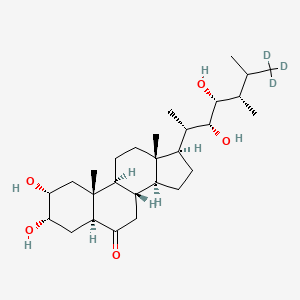
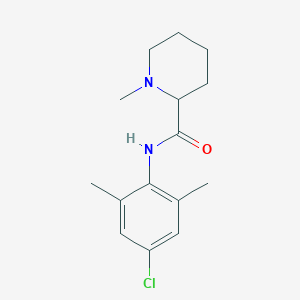
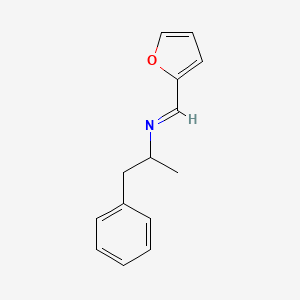

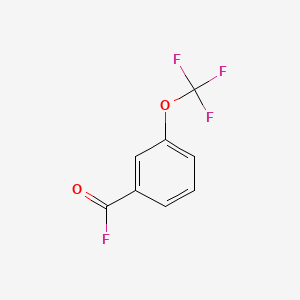
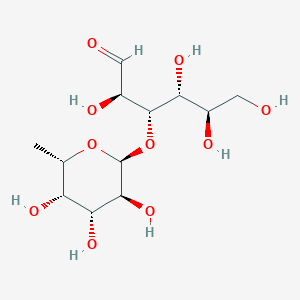
![2-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N-methyl-ethanamine](/img/structure/B13422048.png)
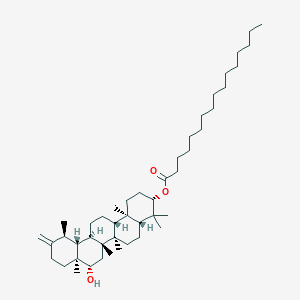
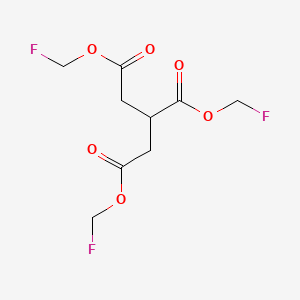
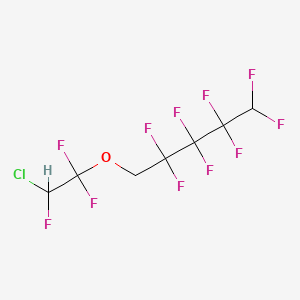
![2,9,11,18,20,27-Hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(27),3,5,7,9,12,14,16,18,21,23,25-dodecaene](/img/structure/B13422059.png)
